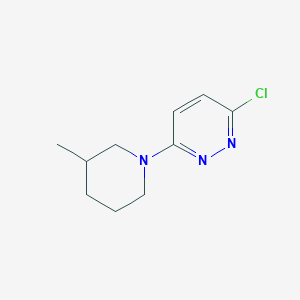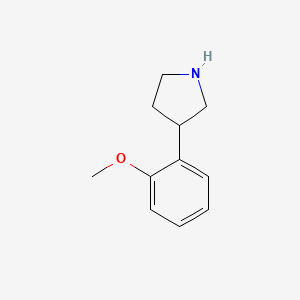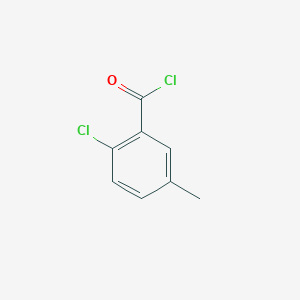
5-hydroxy-1H-indazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1H-indazole-4-carbaldehyde is an organic compound that belongs to the class of indazole derivatives . It is also known as 5-Hydroxyindazole-4-carbaldehyde and 5-hydroxy-1H-indazole-4-carboxaldehyde . The compound is mainly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 1H-indazoles, including 5-hydroxy-1H-indazole-4-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 5-hydroxy-1H-indazole-4-carbaldehyde is C8H6N2O2 . It has a molecular weight of 162.14500 .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : 1H-Indazole-3-carbaldehyde, a compound closely related to 5-hydroxy-1H-indazole-4-carbaldehyde, can be synthesized through the ring opening of indole in acid conditions, followed by diazotization and cyclization. This method is noted for its low cost and suitability for industrial production (Gong Ping, 2012).
Structural Analysis : Detailed structural, spectroscopic (FT-IR, FT-Raman), and computational (DFT) analyses of 1H-indazole-3-carbaldehyde have been conducted. This compound represents a rare example of indazole found in nature and features complex intermolecular interactions, which were investigated through various analytical techniques (B. Morzyk-Ociepa et al., 2021).
Applications in Material Science
- Electrode Passivation : 5-Hydroxy-1H-indazole (HI) has been studied as a film-forming additive for over-lithiated layered oxide positive electrodes in batteries. The protective film formed by HI's oxidative decomposition enhances the cycling performance of the electrode (Yoon-Sok Kang et al., 2014).
Novel Compound Synthesis
Derivative Synthesis : Various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives have been synthesized efficiently and mildly by reacting sodium azide with α,β-acetylenic aldehydes, showcasing the versatility of these compounds in chemical synthesis (M. Journet et al., 2001).
Complex Compound Development : Novel compounds containing lawsone have been synthesized using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and halo-reagents. These compounds exhibit potential antioxidant and antitumor activities, highlighting the biomedical applications of indazole derivatives (A. Hassanien et al., 2022).
Fluorescence and Sensing Applications
Fluorescence Probes : A new fluorescence probe, DBTC, was synthesized through a Suzuki coupling reaction involving a derivative of triazole-4-carbaldehyde. This probe demonstrates high selectivity and sensitivity toward homocysteine, indicating its potential in biomedical sensing applications (Yicheng Chu et al., 2019).
Fluorescent Dyes : Synthesis of bright fluorescent dyes with a pyrazoolympicene chromophore has been achieved using pyrazole-4-carbaldehyde. These compounds exhibit fluorescence in solution and potential as weak bases, making them suitable for sensing applications in acidic environments (Anna Wrona-Piotrowicz et al., 2022).
Mécanisme D'action
Target of Action
5-Hydroxy-1H-indazole-4-carbaldehyde, as an indazole derivative, is likely to interact with multiple receptors . Indazole derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors . .
Mode of Action
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Orientations Futures
Indazole derivatives, including 5-hydroxy-1H-indazole-4-carbaldehyde, have been gaining considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles due to their applications in pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
5-hydroxy-1H-indazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-6-5-3-9-10-7(5)1-2-8(6)12/h1-4,12H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDOZSGMSABEDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572883 |
Source


|
| Record name | 5-Hydroxy-1H-indazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213330-84-8 |
Source


|
| Record name | 5-Hydroxy-1H-indazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)




![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)



![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)